REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.Br[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:15][C:14]=1[CH2:27][CH3:28].CN(C)[CH:31]=[O:32].[NH4+].[Cl-]>C1COCC1>[CH2:20]([O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:31]=[O:32])=[C:14]([CH2:27][CH3:28])[CH:15]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at −85° C. under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise slowly to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, cyclohexane/AcOEt)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 49.5 mmol | |
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |